molecular formula C18H18N4O3 B10982878 N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B10982878
M. Wt: 338.4 g/mol
InChI Key: LMRRMBCNTDDPAG-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₈N₄O₃
Molecular Weight: 338.4 g/mol
Structural Features:

  • A quinoxaline core (4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl) linked via a propanamide chain to a 6-methoxypyridine group.
  • The quinoxaline moiety is known for its role in bioactive compounds, while the methoxypyridine enhances solubility and target interactions .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C18H18N4O3/c1-22-15-6-4-3-5-13(15)21-14(18(22)24)8-9-16(23)20-12-7-10-17(25-2)19-11-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)

InChI Key

LMRRMBCNTDDPAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and quinoxaline derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include:

  • Pyridine derivatives
  • Quinoxaline derivatives
  • Coupling agents such as EDCI or DCC
  • Solvents like DMF or DMSO

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Unique Features Reference
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide C₂₀H₁₇N₅O₃S Benzothiazole group Enhanced antitumor activity due to sulfur-containing heterocycle
N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide C₂₇H₂₆N₄O₂ Diphenylpropyl chain Improved lipophilicity and enzyme inhibition (IC₅₀: 1–5 μM in cancer cell lines)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide C₂₀H₁₈N₄O₅ Benzodioxole moiety Potential neuroprotective effects via antioxidant pathways
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide C₁₈H₁₇N₅O₂ Pyridine substituent Enhanced binding to kinase targets due to nitrogen-rich aromatic ring

Key Research Findings

Impact of Substituents on Activity

  • Methoxy groups (e.g., in 6-methoxypyridine) improve metabolic stability and blood-brain barrier penetration .
  • Bulkier groups (e.g., diphenylpropyl) enhance binding to hydrophobic enzyme pockets but reduce solubility .
  • Electron-withdrawing groups (e.g., nitro in benzothiazole derivatives) increase antiproliferative potency by 2–3 fold .

Thermal and Chemical Stability

  • Quinoxaline derivatives exhibit thermal stability up to 250°C (DSC data) .
  • Propanamide linkage is susceptible to hydrolysis under acidic conditions, necessitating formulation in enteric coatings .

Biological Activity

N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight286.33 g/mol
CAS NumberNot available

The structure includes a methoxypyridine moiety and a quinoxaline derivative, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core followed by amide bond formation. The synthetic route may include:

  • Formation of Quinoxaline : Utilizing appropriate precursors to construct the quinoxaline ring.
  • Methoxypyridine Attachment : Introducing the methoxy group at the 6-position of the pyridine.
  • Amidation : Reacting with propanamide to form the final product.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations showed that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to it demonstrated IC50 values below 20 μM against gastric cancer cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity Data

Compound IDCancer Cell LineIC50 (μM)Normal Cell Line IC50 (μM)
16bACP03 (Gastric)<20Not Active
17bHCT116 (Colon)<15>50

The mechanism of action appears to involve inhibition of mammalian topoisomerase II, a common target for many anticancer drugs . This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that similar compounds can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, leading to increased levels of double-stranded DNA breaks .

The biological mechanisms underlying the activity of this compound include:

  • Topoisomerase Inhibition : Disruption of DNA replication and transcription processes.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Antimicrobial Effects : Targeting bacterial topoisomerases leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

  • Study on Gastric Cancer : A study reported that derivative 16b significantly reduced tumor growth in xenograft models when administered at therapeutic doses.
  • Toxicological Assessment : Toxicity assessments indicated low hemolytic activity when tested against erythrocytes, suggesting a favorable safety profile for further development .

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